molecular formula C15H25NO3 B1676517 Métoprolol CAS No. 51384-51-1

Métoprolol

Numéro de catalogue: B1676517
Numéro CAS: 51384-51-1
Poids moléculaire: 267.36 g/mol
Clé InChI: IUBSYMUCCVWXPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Metoprolol is a selective beta-1 blocker . It primarily targets the beta-1 adrenergic receptors located in the heart, reducing the heart rate and cardiac output . This makes it particularly effective in treating cardiovascular conditions.

Mode of Action

Metoprolol acts as an antagonist for the beta-1-adrenergic receptors, specifically in cardiac cells . It has negligible effect on beta-2 receptors . By inhibiting these receptors, metoprolol decreases cardiac output by producing negative chronotropic (decreased heart rate) and inotropic (decreased force of heart muscle contraction) effects .

Biochemical Pathways

Metoprolol’s metabolism is mainly driven by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . It undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The principle pathways of metoprolol metabolism include α-Hydroxylation, O-demethylation, and N-dealkylation .

Pharmacokinetics

Metoprolol is mostly absorbed from the intestine with an absorption fraction of 0.95 . The systemic bioavailability after oral administration is approximately 50% . It is metabolized in the liver via CYP2D6 and CYP3A4 enzymes and has an elimination half-life of 3–7 hours . It is excreted through the kidneys .

Result of Action

The administration of metoprolol results in a dose-dependent reduction in heart rate and cardiac output . This effect is generated due to a decreased cardiac excitability, cardiac output, and myocardial oxygen demand . At the cellular level, metoprolol has been found to protect cardiomyocytes from arginine vasopressin (AVP)-induced senescence .

Action Environment

Environmental factors can influence the action of metoprolol. For instance, the presence of metoprolol in different water bodies can lead to its biodegradation, which can have unexpected effects on microbial communities . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.34, which means use of metoprolol is predicted to present a low risk to the environment .

Analyse Biochimique

Biochemical Properties

Metoprolol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets beta-1 adrenergic receptors, which are G protein-coupled receptors located in the heart. By binding to these receptors, metoprolol inhibits the action of catecholamines such as adrenaline and noradrenaline, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels results in decreased protein kinase A (PKA) activity, ultimately leading to reduced phosphorylation of target proteins involved in cardiac muscle contraction .

Cellular Effects

Metoprolol exerts various effects on different types of cells and cellular processes. In cardiac myocytes, metoprolol reduces the force of contraction by decreasing calcium influx through L-type calcium channels. This leads to a decrease in intracellular calcium levels, which in turn reduces the contractility of the heart muscle. Additionally, metoprolol influences cell signaling pathways by inhibiting the beta-adrenergic receptor-mediated activation of adenylate cyclase, resulting in decreased cAMP production. This inhibition affects gene expression and cellular metabolism, leading to reduced energy expenditure and oxygen demand by the heart .

Molecular Mechanism

The molecular mechanism of metoprolol involves its binding to beta-1 adrenergic receptors, which are predominantly found in the heart. By competitively inhibiting the binding of catecholamines to these receptors, metoprolol prevents the activation of adenylate cyclase and subsequent production of cAMP. This leads to a decrease in PKA activity and reduced phosphorylation of target proteins involved in cardiac muscle contraction. Additionally, metoprolol may exert its effects through the inhibition of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of metoprolol can change over time due to its stability, degradation, and long-term impact on cellular function. Metoprolol is known to be stable under normal laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that metoprolol can lead to sustained reductions in heart rate and blood pressure, as well as improvements in cardiac function. Prolonged use of metoprolol may also result in adaptive changes in beta-adrenergic receptor expression and signaling, which could affect its efficacy over time .

Dosage Effects in Animal Models

The effects of metoprolol vary with different dosages in animal models. At low doses, metoprolol effectively reduces heart rate and blood pressure without causing significant adverse effects. At higher doses, metoprolol may lead to toxic effects such as bradycardia, hypotension, and cardiac arrhythmias. Threshold effects have been observed, where the therapeutic benefits of metoprolol are maximized at certain dosage levels, beyond which the risk of adverse effects increases .

Metabolic Pathways

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly by CYP2D6. The metabolic pathways of metoprolol involve oxidation, dealkylation, and hydroxylation reactions, leading to the formation of various metabolites. These metabolites are then excreted in the urine. The interaction of metoprolol with CYP2D6 can lead to variations in its pharmacokinetics and pharmacodynamics, depending on the genetic polymorphisms of the enzyme in different individuals .

Transport and Distribution

Metoprolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is highly lipophilic, allowing it to cross cell membranes easily. Metoprolol binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream. The distribution of metoprolol within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters or binding proteins .

Subcellular Localization

The subcellular localization of metoprolol is primarily within the cytoplasm and cell membrane, where it interacts with beta-adrenergic receptors. Metoprolol does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are influenced by its localization within the cell membrane, where it can effectively bind to and inhibit beta-adrenergic receptors .

Analyse Des Réactions Chimiques

Types de réactions : Le métoprolol subit diverses réactions chimiques, notamment l'hydroxylation et la O-déméthylation . Ces réactions sont principalement catalysées par le système enzymatique du cytochrome P450, en particulier le CYP2D6 .

Réactifs et conditions courantes : L'hydroxylation du this compound implique généralement l'utilisation d'agents oxydants, tandis que la O-déméthylation nécessite des agents déméthylant . Ces réactions sont effectuées dans des conditions contrôlées pour assurer la formation des produits souhaités.

Principaux produits formés : Les principaux produits formés par les réactions chimiques du this compound comprennent l'α-hydroxythis compound et le O-déméthylthis compound . Ces métabolites sont pharmacologiquement actifs et contribuent aux effets thérapeutiques globaux du médicament.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est étudié de manière approfondie pour ses effets sur les maladies cardiovasculaires, y compris sa capacité à réduire la mortalité chez les patients ayant subi un infarctus du myocarde . En outre, le this compound est utilisé dans la recherche relative aux interactions médicament-gène, car les variations génétiques de l'enzyme CYP2D6 peuvent affecter de manière significative le métabolisme et l'efficacité du médicament . Le composé est également étudié pour son utilisation potentielle dans le traitement d'autres affections, telles que la crise thyroïdienne et l'hémangiome choroïdien circonscrit .

Mécanisme d'action

Le this compound exerce ses effets en se liant sélectivement aux récepteurs bêta-1 adrénergiques du cœur et en les antagonisant . Cette action inhibe les effets de neurotransmetteurs comme l'adrénaline et la noradrénaline, entraînant une diminution du rythme cardiaque et du débit cardiaque . La sélectivité du médicament pour les récepteurs bêta-1 minimise son impact sur les récepteurs bêta-2, réduisant le risque de bronchoconstriction et d'autres effets secondaires associés aux bêtabloquants non sélectifs .

Activité Biologique

Metoprolol is a selective beta-1 adrenergic receptor blocker widely used in clinical practice for managing hypertension, angina, and heart failure. Its biological activity is characterized by its pharmacokinetics, metabolic pathways, and clinical efficacy. This article delves into the biological activity of metoprolol, supported by data tables, case studies, and research findings.

Pharmacological Mechanism

Metoprolol primarily exerts its effects through selective inhibition of beta-1 adrenergic receptors located in the heart. This action leads to:

  • Decreased heart rate : Metoprolol reduces the sinus rate and decreases atrioventricular (AV) nodal conduction, which lowers cardiac output during rest and exercise.
  • Lowered blood pressure : It effectively reduces systolic blood pressure by inhibiting isoproterenol-induced tachycardia and reflex tachycardia .

At higher doses, metoprolol may also affect beta-2 adrenergic receptors, which are primarily found in bronchial and vascular smooth muscle .

Metabolism and Excretion

Metoprolol is primarily metabolized by cytochrome P450 2D6 (CYP2D6), with about 85% of its metabolites being excreted through urine. The main metabolites include α-hydroxymetoprolol and O-demethylmetoprolol. Variability in CYP2D6 activity among individuals can influence the drug's effectiveness and side effects .

Table 1: Metabolites of Metoprolol

MetaboliteDescriptionExcretion Method
α-HydroxymetoprololActive metabolite with beta-blocking effectsUrine
O-DemethylmetoprololInactive metaboliteUrine

Heart Failure Management

A landmark study involving 3,991 patients with chronic heart failure demonstrated that metoprolol succinate (CR/XL) significantly reduced total mortality and hospitalization rates compared to placebo. Key findings included:

  • 19% reduction in total mortality or all-cause hospitalizations (641 vs 767 events; P<.001).
  • 31% reduction in hospitalizations due to worsening heart failure (317 vs 451; P<.001) .

Hypertension and Coronary Events

In a comparison study of metoprolol versus thiazide diuretics among hypertensive patients, metoprolol was associated with a lower risk of coronary events:

  • 14.3 cases per 1,000 patient years for metoprolol versus 18.8 cases for diuretics (relative risk of 0.76; P = 0.001) .

Case Studies

  • Acute Myocardial Infarction (MIAMI Trial) :
    In a double-blind trial involving 5,778 patients, metoprolol treatment showed a non-significant reduction in mortality compared to placebo (4.3% vs 4.9%). However, a subset analysis indicated a 29% lower mortality rate in high-risk patients treated with metoprolol .
  • Obstructive Hypertrophic Cardiomyopathy :
    A recent randomized trial demonstrated that metoprolol significantly improved left ventricular outflow tract obstruction and exercise capacity compared to placebo, confirming its utility in managing this condition .

Adverse Effects

Metoprolol is generally well-tolerated; however, common adverse effects include fatigue, dizziness, and bradycardia. In a case study analyzing adverse event reports post-generic entry, it was noted that generic formulations exhibited higher rates of adverse events compared to brand formulations .

Propriétés

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSYMUCCVWXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023309
Record name Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

398ºC (estimate)
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble (tartrate form), Solubility (mg/ml) @ 25 °C: water >1000; methanol >500; chloroform 496; acetone 1.1; acetonitrile 0.89; hexane 0.001; UV max (water): 223 nm (E 23400) /Tartrate/
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Metoprolol is a beta-1-adrenergic receptor inhibitor specific to cardiac cells with negligible effect on beta-2 receptors. This inhibition decreases cardiac output by producing negative chronotropic and inotropic effects without presenting activity towards membrane stabilization nor intrinsic sympathomimetics., Beta-adenoreceptor blocking property the amount of beta1 and beta2 effect depends on the cardioselectivity of the drug. Decreased automaticity. Reduced conduction velocity and increased refractoriness in accessory bundles (Wolff- Parkinson-White syndrome). /Class II- beta-Blocking Agents/, At low doses, metoprolol is a selective inhibitor of beta 1-adrenergic receptors. Like propranolol, metoprolol inhibits response to adrenergic stimuli by competitively blocking b1-adrenergic receptors within the myocardium. Unlike propranolol, however, metoprolol blocks b2-adrenergic receptors within bronchial and vascular smooth muscle only in high doses., The precise mechanism of metoprolol's hypotensive action has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release., In the management of angina pectoris, the mechanism of action of metoprolol is thought to be blockage of catecholamine-induced increases in heart rate, velocity and extent of myocardial contraction, and blood pressure, which results in a net decrease in myocardial oxygen consumption., For more Mechanism of Action (Complete) data for METOPROLOL (7 total), please visit the HSDB record page.
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

51384-51-1, 37350-58-6
Record name Metoprolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51384-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprolol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051384511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metoprolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00264
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metoprolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metoprolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB06NHM23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOPROLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6531
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metoprolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To the stirred acetone solution of metoprolol base (19.3 mol), acetone (30 l) and sorbic acid (2.12 kg, 18.9 mol) were added at room temperature. The mixture was heated to reflux and the hot solution was filtered. The filtrate was allowed to cool slowly to 0° C. The crystals were centrifugated off, washed with cold acetone (10 l) and dried for three days in vacuo at room temperature to yield 5.95 kg of crystalline (S)-metoprolol. (81% from (4)).
Quantity
19.3 mol
Type
reactant
Reaction Step One
Quantity
2.12 kg
Type
reactant
Reaction Step One
Quantity
30 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoprolol
Reactant of Route 2
Reactant of Route 2
Metoprolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Metoprolol
Reactant of Route 4
Reactant of Route 4
Metoprolol
Reactant of Route 5
Reactant of Route 5
Metoprolol
Reactant of Route 6
Reactant of Route 6
Metoprolol
Customer
Q & A

Q1: How does metoprolol interact with its target and what are the downstream effects?

A1: Metoprolol is a cardioselective β1-adrenergic blocking agent [, ]. It primarily acts by selectively blocking cardiac β1-adrenergic receptors, particularly at lower doses []. This blockade inhibits the effects of catecholamines like adrenaline and noradrenaline on the heart, leading to a decrease in heart rate, myocardial contractility, and ultimately, blood pressure [, ]. Metoprolol's selectivity for β1-receptors over β2-receptors is dose-dependent, with higher doses demonstrating less selectivity [].

Q2: Does metoprolol affect blood pressure through mechanisms other than its direct cardiac effects?

A2: Research suggests that metoprolol can influence blood pressure through modulation of the sympathetic nervous system []. Studies have shown that metoprolol, but not thiazide diuretics, was associated with lower total, cardiovascular, and coronary heart disease mortality in hypertensive patients, particularly smokers, even when blood pressure control was similar between the groups []. This suggests that metoprolol may offer protective benefits beyond its blood pressure-lowering effect [].

Q3: How is metoprolol metabolized in the body?

A4: Metoprolol is primarily metabolized in the liver by cytochrome P450 2D6 (CYP2D6) [, ]. Interindividual variability in metoprolol metabolism and bioavailability is significantly influenced by factors like aging and CYP2D6 polymorphism []. This variability can impact the drug's efficacy and potential for drug interactions [, ].

Q4: Does metoprolol exhibit enantioselectivity in its pharmacokinetics?

A6: Yes, metoprolol exhibits stereoselective pharmacokinetics. Studies reveal that the S(-)-enantiomer of metoprolol tends to accumulate in plasma []. This accumulation is not attributed to stereoselective alpha-hydroxylation, as renal clearance of all four alpha-hydroxymetoprolol stereoisomers is similar, indicating no stereoselectivity in their renal excretion [].

Q5: What are the clinical applications of metoprolol?

A5: Metoprolol is used in a variety of cardiovascular diseases, including:

  • Hypertension: Metoprolol effectively lowers blood pressure, both alone and in combination with other antihypertensives [, ].
  • Angina Pectoris: It reduces the frequency and severity of angina attacks [, , ].
  • Arrhythmias: Metoprolol is effective in controlling heart rate in atrial fibrillation [, ].
  • Myocardial Infarction: It plays a role in reducing infarct size and improving left ventricular ejection fraction in patients with ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI) [].
  • Heart Failure: Metoprolol improves symptoms, reduces hospitalization rates, and improves long-term outcomes in patients with chronic heart failure [, ].
  • Migraine Prophylaxis: It is used prophylactically to reduce the frequency and severity of migraine attacks [].

Q6: What are the potential adverse effects of metoprolol?

A9: While generally well-tolerated, metoprolol can cause side effects in some individuals []. Common side effects include gastrointestinal disturbances, dizziness, and fatigue [, ]. Less common but potentially serious side effects include bradycardia, hypotension, and bronchospasm in susceptible individuals [, ]. Metoprolol can also induce hallucinations, particularly in elderly patients, emphasizing the importance of careful monitoring and individualized treatment [].

Q7: Does metoprolol have any potential for liver toxicity?

A10: Metoprolol has been associated with liver injury in some cases, highlighting the need for monitoring liver function, particularly during long-term therapy []. Studies in animal models suggest that the antioxidant Vitamin E may offer a protective effect against metoprolol-induced liver injury by reducing oxidative stress and liver enzyme elevations [].

Q8: Are there different formulations of metoprolol available?

A11: Yes, metoprolol is available in various formulations, including immediate-release tablets, sustained-release tablets, and intravenous injections [, , , ]. The choice of formulation depends on the specific clinical indication and desired therapeutic effect [, , , ]. For example, sustained-release formulations, like metoprolol Oros (Metoros), offer the advantage of once-daily dosing, potentially improving patient compliance [].

Q9: Are there any ongoing research efforts to develop new drug delivery systems for metoprolol?

A12: Yes, researchers are exploring novel drug delivery approaches for metoprolol to enhance its therapeutic efficacy and patient compliance. For instance, studies have investigated the development of transdermal drug delivery systems (TDDS) for felodipine and metoprolol []. These TDDS aim to provide sustained drug release over extended periods, potentially improving bioavailability and reducing side effects compared to conventional oral administration []. Another area of research involves developing floating effervescent tablets of metoprolol succinate []. This approach utilizes a gastric retention system to release the drug in the stomach, optimizing its absorption and maximizing therapeutic benefit [].

Q10: What are some analytical techniques used to measure metoprolol concentrations?

A10: Several analytical methods are employed to quantify metoprolol levels in various matrices:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used for the analysis of metoprolol in pharmaceutical formulations and biological samples [, ].
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is increasingly utilized for the determination of metoprolol in plasma and other biological matrices, enabling accurate quantification at low concentrations [, ].

Q11: How are the analytical methods for metoprolol validated?

A14: Validation of analytical methods for metoprolol is crucial to ensure their accuracy, precision, specificity, and reliability [, ]. Validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, robustness, and system suitability [, ]. Researchers adhere to established guidelines, such as those outlined by the International Conference on Harmonisation (ICH), to ensure the validity and reliability of their analytical data [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.